6-bromo-N-(4-methylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine
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Overview
Description
6-bromo-N-(4-methylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a bromine atom, a methylphenyl group, and a methylsulfanyl group attached to an imidazo[1,2-a]pyridine core. The presence of these functional groups makes it an interesting subject for chemical synthesis and reactivity studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-(4-methylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine typically involves multiple steps, starting from readily available precursors
Formation of Imidazo[1,2-a]pyridine Core: This can be achieved through a cyclization reaction involving a pyridine derivative and an appropriate amine.
Substitution Reactions: The methylphenyl and methylsulfanyl groups can be introduced through nucleophilic substitution reactions using appropriate reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-bromo-N-(4-methylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, alkyl halides.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: De-brominated product.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Potential use as a probe to study biological pathways and interactions due to its unique structure.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 6-bromo-N-(4-methylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
6-bromo-N-(4-methylphenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine: Lacks the methylsulfanyl group.
6-bromo-N-(4-methylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridine: Lacks the amine group.
Uniqueness
The presence of both the methylsulfanyl group and the bromine atom in 6-bromo-N-(4-methylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine makes it unique compared to similar compounds
Properties
Molecular Formula |
C21H18BrN3S |
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Molecular Weight |
424.4 g/mol |
IUPAC Name |
6-bromo-N-(4-methylphenyl)-2-(4-methylsulfanylphenyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C21H18BrN3S/c1-14-3-8-17(9-4-14)23-21-20(15-5-10-18(26-2)11-6-15)24-19-12-7-16(22)13-25(19)21/h3-13,23H,1-2H3 |
InChI Key |
YDWMXFWXXKIJFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(N=C3N2C=C(C=C3)Br)C4=CC=C(C=C4)SC |
Origin of Product |
United States |
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